molecular formula C17H11N7 B14944534 2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14944534
M. Wt: 313.3 g/mol
InChI Key: NVKKMPUIIVDQPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor, such as 2-aminobenzonitrile, with hydrazine hydrate to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization using triethyl orthoformate to yield the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the triazoloquinazoline core, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor and receptor antagonist.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can be compared with other similar compounds, such as:

The uniqueness of 2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its specific combination of triazole and quinazoline moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H11N7

Molecular Weight

313.3 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H11N7/c1-2-4-13-12(3-1)17-20-16(23-24(17)10-19-13)15-9-14(21-22-15)11-5-7-18-8-6-11/h1-10H,(H,21,22)

InChI Key

NVKKMPUIIVDQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC=NC=C5

Origin of Product

United States

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